2-(Azetidin-3-yloxy)-N-(pentan-2-yl)propanamide
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Overview
Description
2-(Azetidin-3-yloxy)-N-(pentan-2-yl)propanamide is an organic compound that features an azetidine ring, an ether linkage, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-N-(pentan-2-yl)propanamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloro-1-propanol and ammonia.
Ether Linkage Formation: The azetidine ring is then reacted with 3-chloropropanol under basic conditions to form the azetidin-3-yloxy group.
Amide Formation: The final step involves the reaction of the azetidin-3-yloxy intermediate with pentan-2-ylamine and a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-N-(pentan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the azetidine ring and the amide group.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of azetidine-containing molecules on biological systems.
Industrial Applications: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)-N-(pentan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and the amide group may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yloxy)-N-(butan-2-yl)propanamide: Similar structure but with a butan-2-yl group instead of a pentan-2-yl group.
2-(Azetidin-3-yloxy)-N-(hexan-2-yl)propanamide: Similar structure but with a hexan-2-yl group instead of a pentan-2-yl group.
Uniqueness
2-(Azetidin-3-yloxy)-N-(pentan-2-yl)propanamide is unique due to its specific combination of the azetidine ring, ether linkage, and pentan-2-yl group. This unique structure may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C11H22N2O2 |
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Molecular Weight |
214.30 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N-pentan-2-ylpropanamide |
InChI |
InChI=1S/C11H22N2O2/c1-4-5-8(2)13-11(14)9(3)15-10-6-12-7-10/h8-10,12H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
ANEFTIVMLSKFPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)C(C)OC1CNC1 |
Origin of Product |
United States |
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